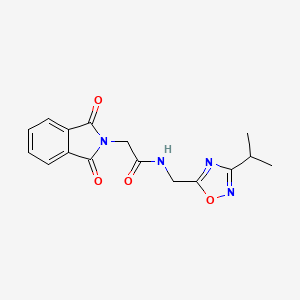

2-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

描述

属性

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4/c1-9(2)14-18-13(24-19-14)7-17-12(21)8-20-15(22)10-5-3-4-6-11(10)16(20)23/h3-6,9H,7-8H2,1-2H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXDWALKPCDNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Amidoximes with Nitriles

The 1,2,4-oxadiazole ring is typically constructed via cyclization of amidoximes with nitriles or carboxylic acid derivatives. For the 3-isopropyl variant:

- Amidoxime Preparation : Isobutyronitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to form isobutyramidoxime.

- Cyclization with Ethyl Chloroacetate : The amidoxime undergoes cyclodehydration with ethyl chloroacetate in the presence of potassium carbonate, yielding ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate.

- Aminomethyl Functionalization : The ester is reduced to the alcohol using LiAlH₄, followed by bromination with PBr₃ and subsequent amination with aqueous ammonia to yield 3-isopropyl-1,2,4-oxadiazole-5-methylamine.

Key Data :

Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)Acetic Acid

Phthalimide Formation via Anhydride Ring-Opening

Phthalic anhydride reacts with glycine ethyl ester in acetic acid under reflux to form 2-(1,3-dioxoisoindolin-2-yl)acetic acid ethyl ester, which is hydrolyzed to the free acid using NaOH:

- Reaction Conditions : 12 h reflux in acetic acid.

- Saponification : 2M NaOH in ethanol/water (1:1), 4 h at 60°C.

Key Data :

Amide Bond Formation: Coupling Strategies

Acid Chloride Method

2-(1,3-Dioxoisoindolin-2-yl)acetic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with 3-isopropyl-1,2,4-oxadiazole-5-methylamine in dichloromethane (DCM) with triethylamine (TEA) as a base:

- Activation : 2 h reflux with SOCl₂.

- Coupling : 24 h at 25°C, amine:acid chloride ratio 1:1.2.

Key Data :

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF:

- Reaction : 0°C to 25°C over 2 h, stirring for 24 h.

- Workup : Aqueous extraction and recrystallization from ethanol.

Key Data :

Optimization and Mechanistic Considerations

Solvent and Temperature Effects

Steric and Electronic Challenges

The isopropyl group on the oxadiazole introduces steric hindrance, necessitating excess amine (1.5 equiv) for complete reaction. Electronic effects from the phthalimide’s electron-withdrawing groups enhance electrophilicity of the acyl carbon, facilitating nucleophilic attack by the amine.

Spectroscopic Validation and Analytical Data

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Acid Chloride | 78 | 95 | 26 |

| EDCl/HOBt | 82 | 97 | 24 |

The EDCl/HOBt method offers marginally higher yields and purity, albeit with higher reagent costs. The acid chloride route is more economical for large-scale synthesis.

Industrial-Scale Considerations

化学反应分析

Types of Reactions

2-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole-Acetamide Motifs

- Structure: 2-(4-Chlorophenoxy)-N-isopropyl-N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide.

- Key Features: Replaces the dioxoisoindolinyl group with a 4-chlorophenoxy moiety and includes a pyridinyl-substituted oxadiazole.

- Physicochemical Data:

- Melting Point: 118.1–119.9°C.

- HPLC Purity: 99.0%.

- Isomer Ratio (¹H NMR): 4:1.

- Synthesis: Prepared via coupling of 5d and 10f using triethylamine, purified via silica gel chromatography .

- Structure: 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide.

- Key Features: Shares the 3-isopropyl-oxadiazole core but links it to a pyrimidine-pyrazole system via a propanamide bridge.

- Synthesis: 47% yield via acid-amine coupling.

- Mass Spectrometry: ESI-MS m/z 342.2 [M + H]⁺ .

Comparison with Target Compound :

- Similarities : Both compounds utilize the 3-isopropyl-oxadiazole group for steric bulk and metabolic resistance.

- Differences: The target compound’s dioxoisoindolinyl group introduces stronger electron-withdrawing effects compared to the chlorophenoxy (11as) or pyrimidine (Z2194302854) substituents. This may enhance π-π interactions in biological targets .

Analogues with Dioxoisoindolinyl Components

Comparison with Target Compound :

- Similarities : Both compounds employ the 1,3-dioxoisoindolinyl moiety for structural rigidity.

- This difference may influence solubility and target selectivity .

Analogues with Isoxazole-Acetamide Linkages ()

Compound 55 :

Comparison with Target Compound :

- Similarities : Acetamide linker and heterocyclic cores.

- The fluorinated substituent in 55 may improve bioavailability compared to the target’s isopropyl group .

Data Table: Key Properties of Analogues

Research Implications and Gaps

- Bioactivity : The oxadiazole-isopropyl group in the target compound may confer stronger proteasome inhibition (as seen in ), but empirical validation is needed.

- Optimization : Hybridizing the dioxoisoindolinyl group (as in ) with the oxadiazole scaffold could balance π-stacking and hydrophobicity for improved drug-likeness.

生物活性

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a novel derivative synthesized for potential pharmacological applications. This article reviews its biological activity, focusing on its anticonvulsant properties and other therapeutic potentials.

Synthesis and Structure

The synthesis of the compound includes the formation of the isoindoline core and the introduction of the oxadiazole moiety. The structural characteristics are crucial for its biological activity, as they influence interactions with biological targets.

Anticonvulsant Activity

A significant study evaluated derivatives of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl)acetamide for anticonvulsant properties. The derivatives were tested using the maximal electroshock seizure (MES) model and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure tests in mice. The results indicated that compounds demonstrated significant protection against seizures, suggesting a promising anticonvulsant profile. Specifically, the tested compounds showed an ability to inhibit seizure spread effectively .

| Compound | MES Protection | sc-PTZ Protection |

|---|---|---|

| Compound A | Yes | Yes |

| Compound B | Yes | No |

| Compound C | No | Yes |

CNS Depressant Activities

In addition to anticonvulsant effects, some derivatives exhibited central nervous system (CNS) depressant activities. Behavioral assays indicated that these compounds could affect locomotor activity in mice, which is critical for assessing potential sedative effects .

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

- Anticonvulsant Screening : A series of compounds were screened for their anticonvulsant properties using various animal models. The study found that modifications in the side chains significantly impacted their efficacy against seizures.

- Neurotoxicity Evaluation : Neurotoxicity tests were performed alongside anticonvulsant evaluations to ensure safety profiles were established. Compounds that showed protective effects against seizures did not exhibit significant neurotoxic effects at therapeutic doses .

The mechanism by which these compounds exert their biological effects is believed to involve modulation of neurotransmitter systems and ion channels associated with seizure activity. The presence of the dioxoisoindoline structure is thought to enhance binding affinity to GABA receptors or other relevant targets in the CNS.

常见问题

Q. What are the standard synthetic routes for 2-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide, and what critical reaction conditions must be controlled?

- Methodological Answer : Synthesis typically involves multi-step protocols. Key steps include:

- Coupling reactions : Reacting isoindolinone derivatives with oxadiazole-containing intermediates via nucleophilic substitution or condensation. For example, glacial acetic acid under reflux is often used to facilitate amide bond formation .

- Oxadiazole ring formation : Cyclization of thioamide precursors with nitrile oxides, requiring controlled temperatures (e.g., 80–100°C) and anhydrous conditions to prevent hydrolysis .

- Purification : Recrystallization from solvents like ethanol or ethyl acetate, monitored by TLC for reaction completion .

Critical conditions: pH control during coupling, inert atmospheres to avoid oxidation, and catalyst selection (e.g., Na₂CO₃ for deprotonation) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole and isoindolinone moieties. For example, ¹H NMR peaks at δ 4.90 ppm (t, J = 3.8 Hz) indicate morpholine ring protons in related acetamide derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI/APCI(+) modes detect [M+H]⁺ and [M+Na]⁺ ions) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% threshold for biological assays) .

Q. What are the common synthetic impurities encountered during preparation, and how can they be identified and mitigated?

- Methodological Answer :

- By-products : Unreacted starting materials (e.g., isoindolinone intermediates) or hydrolysis products of the oxadiazole ring under acidic conditions .

- Identification : TLC with iodine staining or UV visualization detects unreacted intermediates. HPLC-MS identifies hydrolyzed products (e.g., carboxylic acids from oxadiazole degradation) .

- Mitigation : Strict anhydrous conditions during cyclization, use of desiccants (e.g., molecular sieves), and column chromatography for final purification .

Advanced Research Questions

Q. How can the reactivity of the oxadiazole and isoindolinone moieties be exploited for targeted derivatization in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Oxadiazole modifications : Electrophilic substitution at the 5-position of the oxadiazole ring using halogenation (e.g., NBS in CCl₄) introduces halogens for cross-coupling reactions .

- Isoindolinone functionalization : Reductive amination of the dioxoisoindolinyl group with aldehydes generates secondary amines for enhanced solubility .

- SAR validation : Parallel synthesis of derivatives followed by enzymatic inhibition assays (e.g., kinase targets) to correlate substituent effects with activity .

Q. What computational strategies are recommended for predicting the compound's binding affinity to biological targets prior to in vitro assays?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with target proteins (e.g., PARP-1 for isoindolinone derivatives). Focus on hydrogen bonding with oxadiazole nitrogen atoms .

- Molecular Dynamics (MD) : GROMACS simulations assess binding stability over 100-ns trajectories, evaluating RMSD fluctuations (<2 Å acceptable) .

- QSAR Modeling : Machine learning (e.g., Random Forest) trains models using descriptors like LogP and topological polar surface area (TPSA) to prioritize derivatives .

Q. How should researchers design experiments to optimize synthesis yield while minimizing side reactions in multi-step pathways?

- Methodological Answer :

- Design of Experiments (DoE) : Central Composite Design (CCD) optimizes variables (e.g., temperature, catalyst loading). For example, a 3² factorial design reduces trials by 40% while identifying yield maxima .

- Continuous Flow Systems : Microreactors improve heat transfer and reduce side reactions (e.g., oxadiazole hydrolysis) during exothermic steps .

- In-line Analytics : FTIR monitors reaction progress in real-time, enabling rapid adjustment of stoichiometry .

Q. When encountering contradictory results in biological activity assays, what methodological approaches are essential for resolving these discrepancies?

- Methodological Answer :

- Purity Reassessment : Re-analyze compound purity via HPLC-MS to rule out degradation products (e.g., isoindolinone ring-opening under physiological pH) .

- Orthogonal Assays : Compare results from fluorescence polarization (binding affinity) with enzymatic activity assays (e.g., IC₅₀ determination) to confirm target engagement .

- Cellular Context : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 model) to distinguish true activity from artifactual effects .

Q. What analytical protocols are required to assess the compound's stability under various pH and temperature conditions relevant to pharmacological applications?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 48 hours. Monitor degradation via UPLC-PDA .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td > 200°C indicates solid-state stability) .

- Lyophilization Stability : Assess freeze-dried formulations for hygroscopicity and recrystallization behavior under accelerated storage conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。